N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-18(19(25-28-13)15-6-4-3-5-7-15)20(26)22-21-24-23-17(29-21)12-14-8-10-16(27-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBWLJCIVIURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the oxazole ring and the carboxamide group. Key reagents and conditions used in these reactions include:
Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes or ketones.
Formation of Carboxamide Group: The final step involves the coupling of the oxazole-thiadiazole intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that derivatives of thiadiazole compounds exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains and fungi. A notable study demonstrated synergistic antifungal interactions with amphotericin B when combined with 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, suggesting that modifications in the thiadiazole structure can enhance antimicrobial efficacy .
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Thiadiazole compounds are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases. Research indicates that modifications to the thiadiazole structure can significantly influence its anti-inflammatory activity .
Case Study 1: Antimicrobial Efficacy
A study published in Scientific Reports evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Cancer Cell Apoptosis
In a laboratory investigation focused on breast cancer cell lines, researchers found that specific modifications to the thiadiazole structure enhanced apoptosis induction. The study concluded that these compounds could serve as lead candidates for further development into anticancer therapeutics .
Mechanism of Action
The mechanism of action of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its hybrid thiadiazole-oxazole scaffold and substitution patterns. Below is a systematic comparison with structurally related compounds:
Thiadiazole Derivatives
Oxazole Derivatives
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide () | Oxazole with multiple methoxy groups | Replaces thiadiazole with trimethoxyphenyl-carboxamide | Increased electron density from methoxy groups; potential for enhanced DNA intercalation |
| N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () | Isoxazole-thiadiazole hybrid | Substitutes oxazole with isoxazole; alters ring oxygen position | Varied hydrogen-bonding capacity; possible differences in enzymatic inhibition |
Hybrid Heterocyclic Compounds
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide () | Thiazole-oxazole hybrid | Replaces thiadiazole with thiazole | Thiazole’s sulfur vs. thiadiazole’s dual sulfur/nitrogen affects redox activity and bioavailability |
| N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide () | Oxadiazole-tetrazole hybrid | Uses oxadiazole and tetrazole rings; includes trifluoromethyl group | Higher lipophilicity from CF₃; potential for enhanced blood-brain barrier penetration |
Research Findings and Implications
- Biological Activity : Thiadiazole-oxazole hybrids (e.g., ) demonstrate antimicrobial and anticancer activities, attributed to their ability to inhibit enzymes like topoisomerases or interact with DNA. The target compound’s methoxyphenyl group may enhance binding to hydrophobic pockets in proteins .
- Chemical Reactivity : The carboxamide linker in similar compounds () allows for derivatization, enabling structure-activity relationship (SAR) studies. Electron-withdrawing groups (e.g., CF₃ in ) increase stability, while electron-donating groups (e.g., methoxy in ) improve solubility .
- Synthetic Challenges : Multi-step syntheses (e.g., ) often require precise control of reaction conditions (e.g., solvent, temperature) to avoid side reactions, particularly when forming thiadiazole or oxazole rings .
Data Tables
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide () | 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide () |
|---|---|---|---|
| Core Rings | 1,3,4-Thiadiazole + 1,2-oxazole | Thiazole + 1,2-oxazole | 1,2-Oxazole |
| Key Substituents | 4-Methoxyphenylmethyl, 5-methyl-3-phenyl | 4-Methoxyphenyl, 3,5-dimethyl | 3-Methoxyphenyl, 3,4,5-trimethoxyphenyl |
| Molecular Weight | ~383.4 g/mol (estimated) | 297.4 g/mol | ~400.4 g/mol (estimated) |
| Bioactivity | Potential antimicrobial (inferred) | Anticancer (reported) | DNA intercalation (hypothesized) |
Q & A
Q. Critical parameters :
- Temperature control (e.g., 20–25°C for chloroacetyl chloride addition) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity .
How can reaction conditions optimize the methoxyphenyl group’s nucleophilicity?
- Catalysts : Use Lewis acids (e.g., AlCl₃) to activate the methoxyphenylmethyl halide during coupling .
- Solvent effects : Non-polar solvents (e.g., toluene) stabilize transition states in SN2 reactions .
- Ultrasound-assisted synthesis : Enhances reaction rates and yields by 15–20% compared to conventional methods .
What analytical methods confirm structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 369.4 g/mol) .
How should researchers address contradictions in anticancer activity data across cell lines?
Q. Methodological steps :
Standardize assays : Use MTT or SRB protocols with matched cell lines (e.g., HeLa vs. MCF-7) .
Dose-response curves : Calculate IC₅₀ values in triplicate to assess reproducibility.
Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) to validate activity .
How do the thiadiazole and oxazole rings contribute to bioactivity, and what modifications improve efficacy?
- Thiadiazole : Enhances metabolic stability and hydrogen bonding with enzyme active sites .
- Oxazole : Modulates lipophilicity (logP ~2.5) for membrane permeability .
Structural modifications : - Replace the methyl group on oxazole with trifluoromethyl to enhance binding affinity .
- Introduce halogens (e.g., Cl) on the phenyl ring to improve cytotoxicity .
What strategies resolve contradictions in reported enzyme binding affinities?
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinase X) to resolve binding mode discrepancies .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) under standardized buffer conditions .
How does the methoxy group influence target interactions, and what computational methods model this?
- Electron donation : The methoxy group increases electron density on the phenyl ring, favoring π-π interactions with aromatic residues in enzymes .
- In silico tools :
- Molecular docking (AutoDock Vina) : Predict binding poses with ATP-binding pockets .
- DFT calculations : Analyze frontier molecular orbitals to assess reactivity .
What impurities arise during synthesis, and how are they mitigated?
Q. Common impurities :
- Unreacted thiourea : Detected via TLC (Rf 0.3 in ethyl acetate/hexane).
- Oxazole ring-opened byproducts : Identified by LC-MS (m/z 250–300).
Mitigation : - Column chromatography : Silica gel (hexane:ethyl acetate 7:3) removes polar impurities .
- pH-controlled extraction : Adjust to pH 6–7 to isolate the neutral compound .
What in silico approaches predict ADMET properties?
- ADMET Prediction :
- SwissADME : Estimates bioavailability (e.g., 65% intestinal absorption) .
- ProTox-II : Predicts hepatotoxicity (e.g., LD₅₀ 300 mg/kg) .
- Metabolism : CYP3A4 enzyme interaction assessed via Molecular Operating Environment (MOE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
